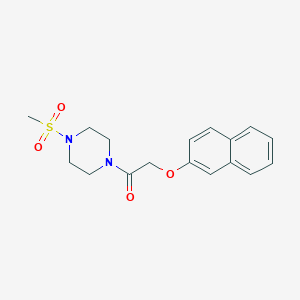
2-phenyl-N-(1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)butanamide is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or receptors involved in different biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-(1,3-thiazol-2-yl)butanamide has different biochemical and physiological effects depending on the concentration and duration of exposure. It has been reported to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the activity of different enzymes and receptors involved in various biological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-phenyl-N-(1,3-thiazol-2-yl)butanamide in lab experiments include its relatively easy synthesis, low toxicity, and potential applications in different fields. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 2-phenyl-N-(1,3-thiazol-2-yl)butanamide. These include further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential applications in different fields such as drug discovery and development, and materials science.
In conclusion, 2-phenyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound that has potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and limitations.
Synthesis Methods
2-phenyl-N-(1,3-thiazol-2-yl)butanamide can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminothiazole with 2-phenylbutyryl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of 2-phenyl-N-(1,3-thiazol-2-yl)butanamide as the final product.
Scientific Research Applications
2-phenyl-N-(1,3-thiazol-2-yl)butanamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent.
properties
Product Name |
2-phenyl-N-(1,3-thiazol-2-yl)butanamide |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-phenyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H14N2OS/c1-2-11(10-6-4-3-5-7-10)12(16)15-13-14-8-9-17-13/h3-9,11H,2H2,1H3,(H,14,15,16) |
InChI Key |
HFMXVXVFGOZHQL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)


![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)



![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)
